molecular formula C15H18N2O2 B13624495 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylicacid

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylicacid

Cat. No.: B13624495
M. Wt: 258.32 g/mol
InChI Key: GCIQPQNRARACFX-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of a cyclopropyl group, a 2-methylpropyl group, and a carboxylic acid functional group attached to the benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The cyclopropyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the benzodiazole ring can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with enzymes, receptors, and other proteins, modulating their activity. The cyclopropyl and 2-methylpropyl groups can enhance the compound’s binding affinity and selectivity for its targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid can be compared with other benzodiazole derivatives, such as:

    1H-1,3-benzodiazole-5-carboxylic acid: Lacks the cyclopropyl and 2-methylpropyl groups, resulting in different chemical and biological properties.

    2-cyclopropyl-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the 2-methylpropyl group, which can affect its binding affinity and selectivity.

    1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the cyclopropyl group, leading to differences in its chemical reactivity and biological activity.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

2-cyclopropyl-1-(2-methylpropyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H18N2O2/c1-9(2)8-17-13-6-5-11(15(18)19)7-12(13)16-14(17)10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,18,19)

InChI Key

GCIQPQNRARACFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)C(=O)O)N=C1C3CC3

Origin of Product

United States

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